molecular formula C29H40N2O B12281081 alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide CAS No. 50765-96-3

alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide

Cat. No.: B12281081
CAS No.: 50765-96-3
M. Wt: 432.6 g/mol
InChI Key: XHMIIRLZSKEDPY-UHFFFAOYSA-N
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Description

Alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthylacetamide core with diprenylaminoethyl and prenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide typically involves multi-step organic reactions. One common method includes the condensation of naphthylacetic acid with diprenylamine under acidic conditions, followed by the addition of prenyl bromide to introduce the prenyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylacetic acid derivatives, while reduction can produce naphthylacetamide alcohols.

Scientific Research Applications

Alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide: shares structural similarities with other naphthylacetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

50765-96-3

Molecular Formula

C29H40N2O

Molecular Weight

432.6 g/mol

IUPAC Name

2-[2-[bis(3-methylbut-2-enyl)amino]ethyl]-5-methyl-2-naphthalen-1-ylhex-4-enamide

InChI

InChI=1S/C29H40N2O/c1-22(2)14-17-29(28(30)32,27-13-9-11-25-10-7-8-12-26(25)27)18-21-31(19-15-23(3)4)20-16-24(5)6/h7-16H,17-21H2,1-6H3,(H2,30,32)

InChI Key

XHMIIRLZSKEDPY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(CCN(CC=C(C)C)CC=C(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N)C

Origin of Product

United States

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